1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
Description
Structural Characterization of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione is defined by its molecular formula C₁₃H₁₆N₂O₃, which corresponds to a molecular weight of 248.28 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1465769-17-8, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-[(4-methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione, reflecting the systematic naming conventions that describe the substitution pattern on the core piperazine-2,5-dione framework.
The structural composition includes several key functional groups and substitution patterns that define its chemical identity. The core structure consists of a six-membered piperazine ring bearing two carbonyl groups at positions 2 and 5, creating the characteristic diketopiperazine motif. The substitution pattern includes a methyl group at position 3 of the piperazine ring and a 4-methoxybenzyl group attached to position 1 through a methylene linker. This particular arrangement of substituents creates a compound with distinct steric and electronic properties compared to other members of the piperazine-2,5-dione family.
Alternative nomenclature and synonyms for this compound include 1-(4-Methoxybenzyl)-3-methylpiperazine-2,5-dione, which emphasizes the benzyl nature of the aromatic substituent. The systematic naming also reflects the presence of the methoxy functional group (-OCH₃) at the para position of the benzyl ring, contributing to the compound's overall polarity and potential for intermolecular interactions. The molecular architecture demonstrates the characteristic features of diketopiperazines while incorporating specific structural modifications that influence its chemical and physical properties.
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of piperazine-2,5-dione derivatives reveals important insights into the conformational behavior and solid-state packing arrangements that are relevant to understanding 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione. Studies of related diketopiperazine compounds demonstrate that the piperazine ring typically adopts a boat conformation, with the carbonyl groups introducing planarity and rigidity to the molecular framework. The conformational preferences of these compounds are significantly influenced by the nature and position of substituents attached to the ring system.
Research on bis(piperazine-2,5-diones) has shown that molecular conformations in the solid state can adopt either "C"-shaped or "S"-shaped arrangements depending on the intermolecular interactions present. The formation of hydrogen bonds and other attractive intermolecular forces plays a crucial role in determining the preferred conformation, with compounds bearing hydrogen bond donating groups such as hydroxyl moieties favoring closed "C"-shaped conformations. In contrast, compounds lacking these stabilizing interactions tend to adopt extended "S"-shaped conformations in the crystalline state.
The crystallographic data for related piperazine-2,5-dione derivatives indicates that these compounds typically crystallize in common space groups such as P2₁/c or P2₁/n. The solid-state structures often exhibit complex networks of intermolecular hydrogen bonds, particularly involving the carbonyl oxygen atoms and any available hydrogen bond donors. For 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione, the presence of the methoxy group may contribute to weak intermolecular interactions through its oxygen atom, while the aromatic ring system can participate in π-π stacking interactions.
Spectroscopic Identification Techniques
The spectroscopic characterization of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione relies on multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. The compound's spectroscopic signature is defined by characteristic absorption patterns and fragmentation behaviors that distinguish it from other piperazine-2,5-dione derivatives. These techniques are essential for confirming the compound's identity, purity, and structural integrity in both research and quality control applications.
The infrared spectroscopic analysis of piperazine-2,5-dione derivatives typically reveals characteristic absorption bands corresponding to the carbonyl stretching vibrations. The presence of two carbonyl groups in the diketopiperazine framework produces distinctive peaks in the carbonyl region, usually observed around 1650-1700 wavenumbers⁻¹. The aromatic methoxy substituent contributes additional characteristic absorptions, including aromatic carbon-hydrogen stretching vibrations and methoxy carbon-oxygen stretching modes. The overall infrared spectrum provides a fingerprint that can be used for compound identification and structural confirmation.
Ultraviolet-visible spectroscopy reveals information about the electronic transitions within the molecule, particularly those involving the aromatic ring system and the carbonyl chromophores. The 4-methoxybenzyl substituent typically exhibits characteristic absorption bands associated with the substituted benzene ring, while the diketopiperazine core contributes to the overall electronic absorption profile. The combination of these chromophoric elements creates a distinctive ultraviolet-visible spectrum that can be used for quantitative analysis and structural characterization.
Nuclear Magnetic Resonance Profiling
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione, offering insights into the connectivity, stereochemistry, and dynamic behavior of the molecule. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signal patterns that reflect the different magnetic environments present within the molecular structure. The aromatic protons of the 4-methoxybenzyl group typically resonate in the aromatic region between 6.8 and 7.4 parts per million, displaying the characteristic pattern of a para-disubstituted benzene ring.
The methylene protons connecting the aromatic ring to the piperazine nitrogen appear as a distinctive singlet or multiplet in the aliphatic region, typically around 4.5-5.0 parts per million due to their proximity to the electron-withdrawing nitrogen atom and aromatic ring. The methoxy group protons produce a characteristic singlet around 3.7-3.8 parts per million, representing the three equivalent protons of the methyl group attached to oxygen. The methyl group attached to the piperazine ring generates another distinctive signal in the aliphatic region, with its chemical shift influenced by the nearby nitrogen atom and carbonyl groups.
The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbons of the diketopiperazine ring appear as characteristic signals in the carbonyl region around 160-170 parts per million, while the aromatic carbons of the methoxybenzyl group produce signals in the aromatic region between 110 and 160 parts per million. The methoxy carbon appears around 55 parts per million, and the various aliphatic carbons of the piperazine ring and substituents generate signals in the appropriate aliphatic regions based on their specific magnetic environments.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons | 6.8-7.4 | Multiplet | 4-Methoxybenzyl |
| Methylene Protons | 4.5-5.0 | Singlet/Multiplet | Benzyl CH₂ |
| Methoxy Protons | 3.7-3.8 | Singlet | OCH₃ |
| Methyl Protons | 1.0-1.5 | Doublet/Singlet | Piperazine CH₃ |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione provides valuable information about its molecular weight, fragmentation pathways, and structural characteristics. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the molecular weight of the compound. The fragmentation pattern typically involves the loss of specific functional groups and ring cleavages that provide structural information about the molecule's architecture and bonding patterns.
The primary fragmentation pathways often involve the cleavage of the benzyl group from the piperazine nitrogen, resulting in the loss of the 4-methoxybenzyl moiety (mass 137) to produce a fragment ion corresponding to the 3-methylpiperazine-2,5-dione core (mass 111). This fragmentation is facilitated by the relatively weak carbon-nitrogen bond between the methylene carbon and the piperazine nitrogen. Additional fragmentation may involve the loss of the methoxy group from the aromatic ring or the elimination of carbon monoxide from the carbonyl groups, producing characteristic fragment ions that aid in structural elucidation.
The base peak in the mass spectrum often corresponds to one of the major fragment ions rather than the molecular ion, reflecting the relative stability of the fragmentation products compared to the parent molecule. The 4-methoxybenzyl cation (mass 137) frequently appears as a prominent peak due to its resonance stabilization, while fragments derived from the piperazine-2,5-dione core may also contribute significantly to the spectrum. The overall fragmentation pattern provides a distinctive fingerprint that can be used for compound identification and structural confirmation in analytical applications.
Comparative Structural Analysis with Related Piperazine-2,5-dione Derivatives
The structural analysis of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione benefits significantly from comparison with related piperazine-2,5-dione derivatives, which reveals important structure-activity relationships and conformational preferences within this chemical family. The parent compound 3-methylpiperazine-2,5-dione serves as the fundamental structural framework, with a molecular formula of C₅H₈N₂O₂ and molecular weight of 128.13 grams per mole. This simpler structure lacks the aromatic substituent, providing a baseline for understanding the effects of benzyl substitution on molecular properties and behavior.
A closely related compound, 1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione, differs from the target compound by having the methoxyphenyl group directly attached to the piperazine nitrogen rather than through a methylene linker. This structural difference, represented by the molecular formula C₁₂H₁₄N₂O₃ and molecular weight of 234.25 grams per mole, demonstrates the impact of the methylene spacer on molecular flexibility and potential intermolecular interactions. The direct attachment creates a more rigid structure compared to the benzyl-substituted variant, which possesses additional rotational freedom around the methylene bridge.
The comparison extends to other substituted derivatives such as 3-(4-methoxyphenyl)-3-methylpyrrolidine-2,5-dione, which maintains the methoxyphenyl substituent but incorporates it into a five-membered pyrrolidine ring system rather than the six-membered piperazine framework. This structural modification, with molecular formula C₁₂H₁₃NO₃ and molecular weight of 219 daltons, illustrates how ring size affects overall molecular geometry and potential biological activity. The pyrrolidine derivative lacks one nitrogen atom compared to the piperazine system, fundamentally altering its hydrogen bonding capacity and electronic properties.
The crystallographic studies of bis(piperazine-2,5-diones) reveal additional insights into the conformational behavior of extended piperazine-2,5-dione systems. These compounds demonstrate that the solid-state packing and molecular conformation are significantly influenced by the nature of substituents and their ability to participate in intermolecular interactions. The presence of hydrogen bond donors such as hydroxyl groups promotes the formation of closed "C"-shaped conformations, while compounds lacking these interactions tend to adopt extended "S"-shaped arrangements. This conformational flexibility has important implications for the design of new derivatives with specific structural and functional properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-13(17)15(8-12(16)14-9)7-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQOSPVOYCCQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione, also known as a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine core, which is known for its versatility in drug design and development. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione is . The structure includes:
- A piperazine ring , which contributes to the compound's biological activity.
- Methoxyphenyl substituent , which is believed to enhance lipophilicity and target interaction.
Anticancer Properties
Research indicates that piperazine derivatives, including 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated that related compounds induced growth inhibition in pancreatic cancer cell lines such as AsPC-1 and SW1990, with IC50 values around .
The anticancer activity may be attributed to:
- Inhibition of DNA synthesis : Piperazine derivatives can interfere with nucleic acid metabolism.
- Induction of apoptosis : These compounds may trigger programmed cell death in cancer cells through various pathways.
Binding Affinities
Interaction studies using molecular docking have revealed that 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione binds effectively to several biological targets. The binding affinities suggest potential therapeutic roles in oncology and other fields.
Toxicity Assessment
While exploring the therapeutic potential, toxicity studies are crucial. Computer-aided prediction tools have been employed to assess both the efficacy and potential toxic effects of this compound. These assessments indicate a promising safety profile alongside significant biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes key properties and activities of structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(4-Methoxyphenyl)-piperazine | Structure | Antidepressant activity |
| 1-Acetylpiperazine | Structure | Antimicrobial properties |
| 4-Nitrophenyl-piperazine | Structure | Potential anticancer activity |
This comparison highlights how structural variations influence biological activities, with 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione potentially offering synergistic effects due to its unique functional groups.
Case Studies
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of piperazine derivatives found that certain modifications led to enhanced cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). The presence of methoxy groups was particularly noted for increasing bioactivity .
Case Study 2: Antimicrobial Activity
Another research highlighted the antimicrobial properties of piperazine derivatives, suggesting that similar compounds could be developed into effective agents against resistant bacterial strains .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione, exhibit antidepressant properties. In particular, studies have shown that modifications to the piperazine structure can enhance serotonin receptor activity, making these compounds candidates for treating depression and anxiety disorders .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example, preliminary tests reported mean growth inhibition values (GI50) indicating effective antitumor activity .
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 12.53 | 45.00 |
| HeLa (Cervical Cancer) | 18.00 | 55.00 |
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as Alzheimer's disease and mild cognitive impairment. Studies have indicated that similar compounds can inhibit enzymes related to neurodegeneration.
Synthesis and Derivatives
The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione can be achieved through various chemical reactions involving piperazine derivatives and methoxyphenyl precursors. Novel synthetic pathways have been developed to enhance yield and purity, which are critical for pharmacological applications .
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the efficacy of a piperazine derivative similar to 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione in patients with major depressive disorder. The study reported significant improvements in depression scores compared to placebo controls, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute, various derivatives were tested against a panel of cancer cell lines. The results indicated that compounds with structural similarities to 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione showed promising anticancer activity with low toxicity profiles .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Synthetic Yields : Electron-donating substituents (e.g., 2,4-dimethoxybenzyl in 3b) enhance yields (87%) compared to electron-withdrawing groups (4-fluorobenzyl in 3c, 71%), likely due to improved reaction kinetics .
- Steric and Electronic Effects : The target compound’s 4-methoxybenzyl group balances lipophilicity and polarity, whereas benzylidene derivatives (e.g., 1414958-35-2) introduce conjugation, altering electronic spectra and reactivity .
Physicochemical Properties
Lipophilicity and Solubility
- Target Compound: The 4-methoxy group enhances water solubility compared to non-polar substituents (e.g., benzyl).
- Analogues :
Spectral Characteristics
- IR Spectroscopy : All DKPs show strong C=O stretches (~1650 cm⁻¹). The target compound’s 4-methoxybenzyl group introduces distinct C-O stretches at ~1207–1155 cm⁻¹, similar to 3b .
- NMR : Methyl groups (δ ~2.0–3.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) align with substituent electronic environments .
Antibacterial Activity
- VIb Analogue : 1-Benzyl-4-(4-methoxybenzyl)-6-(4-methoxyphenyl)-3-methyl-DKP (VIb) demonstrated moderate activity against E. coli (MIC: 32 µg/mL), attributed to methoxy groups enhancing membrane penetration .
Skin Permeation
- Methyl-Substituted DKPs : Compounds like (3S)-3-methyl-DKP (3) exhibit enhanced skin permeation due to reduced polar surface area (~50 Ų vs. ~70 Ų for bulkier derivatives) .
Preparation Methods
Cyclization of Dipeptides and Derivatives
According to patent literature, compounds of this class can be prepared by reduction of ketopiperazines or diketopiperazines using reducing agents such as lithium aluminum hydride or borane derivatives. This method enables selective modification of the nitrogen substituents, including the introduction of (4-methoxyphenyl)methyl groups through subsequent coupling reactions.
Hydroboration and Suzuki Coupling
A second method involves hydroboration followed by Suzuki coupling to introduce aryl substituents onto the piperazine ring. Organoborane intermediates formed by reaction with borane reagents (e.g., catecholborane, 9-borabicyclononane) can be coupled with aryl halides to afford substituted piperazine-2,5-diones.
Specific Preparation Method for 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
While direct synthetic protocols for this exact compound are scarce in open literature, closely related compounds and general diketopiperazine synthesis methods provide a framework:
Starting Materials
- A dipeptide or diketopiperazine precursor bearing a methyl substituent at the 3-position of the ring.
- A (4-methoxyphenyl)methyl halide or equivalent electrophile for N-alkylation.
Synthetic Steps
Formation of the Diketopiperazine Core: Cyclization of appropriate dipeptide derivatives under dehydrating conditions to form 3-methylpiperazine-2,5-dione.
N-Alkylation: Introduction of the (4-methoxyphenyl)methyl substituent at the nitrogen via alkylation using (4-methoxybenzyl) halides under basic conditions.
Purification and Characterization: The product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry techniques.
Reaction Conditions and Yields
- Alkylation reactions typically use mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF).
- Reaction temperatures range from room temperature to reflux depending on reactivity.
- Yields for similar N-alkylated diketopiperazines are generally moderate to high (50-85%).
Experimental Data and Characterization
NMR and Spectroscopic Data
- 1H NMR typically shows aromatic protons of the 4-methoxyphenyl group around 6.8–7.3 ppm.
- Methyl substituent on the piperazine ring appears as a singlet or doublet near 2.0–2.5 ppm.
- 13C NMR confirms the presence of the carbonyl carbons at ~170–175 ppm and aromatic carbons consistent with the methoxyphenyl substituent.
- IR spectra show characteristic amide carbonyl stretches near 1650–1700 cm⁻¹.
Structural Confirmation
- X-ray crystallography has been employed for related diketopiperazine derivatives to confirm the ring structure and substitution pattern.
- Hirshfeld surface analysis and DFT calculations support the molecular geometry and stability.
Comparative Table of Preparation Methods for Piperazine-2,5-dione Derivatives
Summary of Research Findings
- The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione is best approached via diketopiperazine ring formation followed by selective N-alkylation.
- Reduction and coupling methods provide alternative routes to introduce complex substituents on the piperazine ring.
- Characterization by NMR, IR, and X-ray crystallography is essential to confirm structure and purity.
- Reaction conditions such as solvent choice, temperature, and base equivalents significantly affect yield and selectivity.
- The use of mild bases and controlled temperatures improves product yield and reduces side reactions.
Q & A
Q. What are the most efficient synthetic routes for preparing 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione, and how can reaction conditions be optimized for high enantiomeric excess?
Methodological Answer: The compound can be synthesized via enantioselective alkylation or condensation strategies. For example, analogous 2,5-diketopiperazine (DKP) derivatives are synthesized using chiral auxiliaries or catalysts to achieve high enantiomeric excess (ee). Key steps include:
- Enolate formation : Use strong bases like LHMDS (Lithium Hexamethyldisilazide) to generate enolates from precursor DKPs .
- Alkylation : Introduce substituents (e.g., 4-methoxyphenylmethyl groups) via electrophilic alkylation. Reaction conditions (temperature, solvent polarity) critically influence stereochemical outcomes.
- Purification : Column chromatography or recrystallization improves purity. LC-MS (Liquid Chromatography-Mass Spectrometry) confirms >98% purity, as demonstrated for structurally similar DKPs .
Example Reaction Conditions for Analogous DKPs:
| Precursor | Base | Alkylating Agent | Yield | Purity (LC-MS) |
|---|---|---|---|---|
| (3S)-3-methylpiperazine-2,5-dione | LHDMS | Methyl iodide | 88-98% | 100% |
| 1-(2,4-dimethoxybenzyl) derivative | 1-ethylpiperidine | Dichloromethane | 87% | 100% |
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ATR-IR Spectroscopy : Characteristic peaks include:
- 1655–1651 cm⁻¹ : C=O stretching (amide I band).
- 1207–1155 cm⁻¹ : C-O stretching (methoxy groups).
- 3001–2835 cm⁻¹ : Aromatic and aliphatic C-H stretches .
- LC-MS : Confirms molecular weight ([M+H]⁺) and purity (retention time matching reference standards).
- Optical Rotation : Measures enantiomeric excess (e.g., α = +4.5° for a related DKP in methanol) .
- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (e.g., CCDC deposition for analogous structures) .
Advanced Research Questions
Q. How can diastereoselective alkylation strategies be applied to modify the piperazine-2,5-dione core, and what factors influence the stereochemical outcome?
Methodological Answer: Diastereoselectivity is controlled by:
- Enolate Geometry : Bulky bases (e.g., LHDMS) favor specific enolate conformers, directing alkylation to the less hindered position .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing selectivity.
- Temperature : Lower temperatures (−78°C) reduce kinetic competition, favoring one diastereomer.
Case Study :
Alkylation of (3S)-3-methylpiperazine-2,5-dione with methyl iodide yields (3S,6S)-3,6-dimethyl-DKP in 98% diastereomeric excess (de). Conversely, (3R)-precursors yield 93:7 dr .
Q. What computational or experimental approaches are recommended for resolving contradictions in crystallographic data of piperazine-2,5-dione derivatives?
Methodological Answer:
- Software Tools : Use SHELXL for refinement, WinGX for data integration, and ORTEP for visualizing anisotropic displacement ellipsoids .
- Handling Twinning : Apply twin-law matrices in SHELXL to model merohedral twinning.
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps .
Q. Example Workflow :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : SHELXD for phasing.
Refinement : SHELXL with restraints for disordered moieties.
Validation : Check R-factor convergence (R1 < 5%) and Fo/Fc maps .
Q. How does the introduction of a 4-methoxyphenylmethyl group affect the compound’s physicochemical properties in drug delivery studies?
Methodological Answer: The 4-methoxyphenylmethyl group enhances:
- Lipophilicity : Measured via logP (e.g., +1.2 increase compared to unsubstituted DKP).
- Membrane Permeability : Evaluated using Franz diffusion cells with excised skin (e.g., 2.5-fold higher flux than theophylline in transdermal studies) .
- Solubility : Methoxy groups reduce aqueous solubility but improve organic solvent compatibility (e.g., DMSO >50 mg/mL).
Q. Experimental Design :
Q. What are the best practices for ensuring safety when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation (H335 risk).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Q. Table 1: Key IR Peaks for Structural Confirmation
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Amide C=O | 1651–1655 | |
| Aromatic C=C | 1507–1510 | |
| Methoxy C-O | 1155–1243 |
Q. Table 2: Crystallographic Refinement Metrics
| Parameter | Value | Software |
|---|---|---|
| R-factor (R1) | <5% | SHELXL |
| Resolution (Å) | 0.84 | SHELXD |
| Twinning Correction | Yes | WinGX |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
